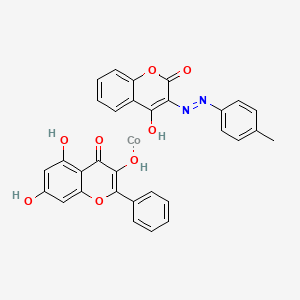
Anticancer agent 200
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 200 is a novel compound that has shown promising results in the treatment of various types of cancer. It is known for its ability to selectively target cancer cells while minimizing damage to healthy cells. This compound has been the subject of extensive research due to its potential to improve cancer treatment outcomes and reduce side effects associated with traditional chemotherapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 200 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance its anticancer properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 200 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s anticancer activity.
Applications De Recherche Scientifique
Anticancer agent 200 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating various cancers, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations, as well as in the production of diagnostic agents.
Mécanisme D'action
The mechanism of action of Anticancer agent 200 involves multiple pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.
Pathways Involved: It interferes with key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis.
Effects: The compound induces oxidative stress, DNA damage, and disruption of the cell cycle, ultimately leading to cancer cell death.
Comparaison Avec Des Composés Similaires
Anticancer agent 200 is unique compared to other similar compounds due to its selective targeting and reduced side effects. Similar compounds include:
Paclitaxel: A well-known anticancer agent that stabilizes microtubules and prevents cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based compound that forms DNA crosslinks and induces apoptosis.
In comparison, this compound offers improved selectivity and reduced toxicity, making it a promising candidate for further development and clinical use.
Propriétés
Formule moléculaire |
C31H22CoN2O8 |
|---|---|
Poids moléculaire |
609.4 g/mol |
Nom IUPAC |
cobalt;4-hydroxy-3-[(4-methylphenyl)diazenyl]chromen-2-one;3,5,7-trihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12N2O3.C15H10O5.Co/c1-10-6-8-11(9-7-10)17-18-14-15(19)12-4-2-3-5-13(12)21-16(14)20;16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8;/h2-9,19H,1H3;1-7,16-17,19H; |
Clé InChI |
SLPQXSPBDVAYQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3OC2=O)O.C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















